Dibenzofuran, dichloromethoxy-
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Overview
Description
Dibenzofuran, dichloromethoxy- is a heterocyclic organic compound that features a dibenzofuran core with additional chlorine and methoxy substituents. Dibenzofuran itself is an aromatic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives typically involves the formation of the C–O bond of the furan ring. One common method is the cyclization of diarylether derivatives . Another approach involves the cycloetherification reactions of phenols with internal leaving groups such as halogens, formates, and methoxy substituents . These reactions often employ palladium and copper catalysis to facilitate the formation of the dibenzofuran core .
Industrial Production Methods
Industrial production of dibenzofuran derivatives may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The specific methods for producing the dichloromethoxy derivative would depend on the desired substitution pattern and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Dibenzofuran, dichloromethoxy- can undergo various chemical reactions, including:
Electrophilic substitution: This includes halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in dilithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogen sources such as chlorine or bromine under controlled conditions.
Friedel-Crafts reactions: Often employ aluminum chloride as a catalyst and an acylating or alkylating agent.
Lithiation: Utilizes butyl lithium in an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the molecule, while Friedel-Crafts reactions can
Properties
CAS No. |
107819-07-8 |
---|---|
Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
1-(dichloromethoxy)dibenzofuran |
InChI |
InChI=1S/C13H8Cl2O2/c14-13(15)17-11-7-3-6-10-12(11)8-4-1-2-5-9(8)16-10/h1-7,13H |
InChI Key |
LGSCWOPNJXNRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3OC(Cl)Cl |
Origin of Product |
United States |
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